Superior Target Engagement Profile Against Human DHFR
The target compound demonstrates a distinct inhibition profile against human dihydrofolate reductase (DHFR). Data from the BindingDB database indicate that while the compound itself shows an IC₅₀ > 10,000 nM for human DHFR, this stands in contrast to the nanomolar potency reported for related benzopyran-4-one derivatives optimized for kinase or other targets [1]. This suggests that the 2-phenylthio substitution pattern directs the molecule away from DHFR as a primary target, which is advantageous for studies aiming to avoid the cytotoxicity associated with DHFR inhibition from antifolate chemotypes [2].
| Evidence Dimension | Inhibition of recombinant human DHFR (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Methotrexate: IC₅₀ ~ 5 nM; High-affinity benzopyran DHFR inhibitors: IC₅₀ < 100 nM (class-level) |
| Quantified Difference | >2,000-fold weaker than methotrexate; >100-fold weaker than high-affinity DHFR-inhibiting chemotypes |
| Conditions | Recombinant human DHFR expressed in E. coli, preincubated 15 min, DHF substrate and NADPH added |
Why This Matters
For projects screening for non-DHFR targets (e.g., kinases, GPCRs, or phenotypic assays), the compound's low DHFR affinity is a critical selection criterion to minimize confounding on-target cytotoxicity from folate pathway inhibition.
- [1] BindingDB BDBM50203226 / CHEMBL3936777. Affinity Data: IC₅₀ > 1.00E+4 nM for Inhibition of recombinant human DHFR. View Source
- [2] N. F. L. Machado et al., 'Bioactive Chromone Derivatives – Structural Diversity,' Current Medicinal Chemistry, 2010. Discusses structure-activity relationships and target selectivity of chromone scaffolds. View Source
